molecular formula C16H12F2N2O2 B2843903 N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-24-0

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2843903
CAS RN: 941969-24-0
M. Wt: 302.281
InChI Key: CLFJLLPLSFAQIH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as DF-MPJC, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological properties.

Scientific Research Applications

Antimicrobial Activity

Pyridine compounds have been extensively studied for their antimicrobial properties. In the context of the COVID-19 pandemic caused by the SARS-CoV-2 virus, identifying new antiviral and antimicrobial agents is crucial. The presence of the pyridine nucleus, either alone or in combination with heterocycles, contributes to improved therapeutic properties. These compounds can selectively target specific proteins, making them effective against microbial pathogens .

Antiviral Activity

Similar to antimicrobial effects, pyridine derivatives exhibit antiviral properties. Researchers have explored the binding interactions and binding energies of pyridine-based compounds with viral proteins. The compound’s geometry plays a critical role in determining its selectivity for specific viral targets. Water solubility enhancement due to pyridine’s poor basicity is another advantage in drug design .

Organic Synthesis

2,6-Difluorobenzyl chloride: , a precursor to our compound of interest, serves as an intermediate in organic synthesis. It plays a vital role in the preparation of various pharmaceuticals and agrochemicals .

Heterocyclic Chemistry

The pyridine nucleus is a privileged heterocycle, widely used in medicinal chemistry. Researchers have explored diverse synthetic methods to create pyridine derivatives. These compounds find applications in drug discovery, including antitumor, analgesic, and anti-inflammatory agents .

Chitin Synthesis Inhibition

2,6-Difluorobenzoylurea: , a derivative of our compound, is employed in designing chitin synthesis inhibitors. These inhibitors have potential applications in pest control, corrosion inhibition, and other fields .

Molecular Docking Studies

Understanding the binding mode of pyridine compounds is essential for drug development. Molecular docking studies provide insights into how these molecules interact with target proteins. Researchers investigate binding energies and favorable interactions to optimize drug design .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c1-9-5-6-14-13(20-9)7-15(22-14)16(21)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFJLLPLSFAQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

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